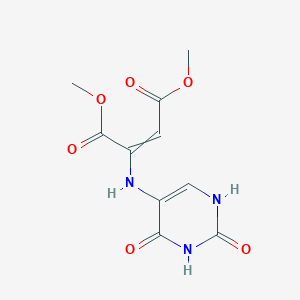

2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester

Beschreibung

Overview of 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester

This compound is a complex heterocyclic compound characterized by the presence of both pyrimidine and fumaric acid ester functionalities within its molecular structure. The compound possesses the molecular formula C₁₀H₁₁N₃O₆ and exhibits a molecular weight of 269.21 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The systematic nomenclature reflects the compound's dual nature, incorporating both the 2,4-dioxo-1,2,3,4-tetrahydropyrimidine core structure and the dimethyl fumarate moiety connected through an amino linkage.

The structural architecture of this compound places it within the broader category of tetrahydropyrimidine derivatives, which are recognized for their diverse chemical reactivity and potential biological activities. The presence of multiple functional groups, including carbonyl groups, ester functionalities, and nitrogen-containing heterocyclic systems, contributes to the compound's versatile chemical behavior and makes it an attractive target for various synthetic and research applications. The International Union of Pure and Applied Chemistry name for this compound is dimethyl 2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]but-2-enedioate, which provides a systematic description of its structural elements and connectivity.

Chemical databases and suppliers recognize this compound under multiple synonyms, including dimethyl 2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)fumarate and 1,4-dimethyl 2-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]but-2-enedioate. The compound's unique combination of structural features positions it as a specialized chemical entity that bridges traditional pyrimidine chemistry with ester-based synthetic methodologies, creating opportunities for novel chemical transformations and applications.

Historical Context and Discovery

The historical development of this compound emerges from the broader context of pyrimidine chemistry research and fumaric acid ester development. Pyrimidine biosynthesis has been extensively studied since the mid-20th century, with researchers identifying key enzymatic pathways involved in the formation of pyrimidine nucleotides. The de novo biosynthetic pathway for pyrimidines involves several critical steps, beginning with carbamoyl phosphate synthetase and progressing through aspartate transcarbamoylase, dihydroorotase, and dihydroorotate dehydrogenase. These foundational studies established the importance of pyrimidine derivatives in biological systems and created a framework for understanding the synthetic potential of pyrimidine-based compounds.

The investigation of dihydroorotate dehydrogenase, a key enzyme in pyrimidine metabolism, has revealed important mechanistic insights that inform our understanding of pyrimidine chemistry. Class 1A dihydroorotate dehydrogenases are cytosolic homodimeric proteins containing flavin mononucleotide and utilize fumarate as their oxidizing substrate, establishing a direct connection between pyrimidine biochemistry and fumaric acid chemistry. This enzymatic relationship provided a biological precedent for the chemical combination of pyrimidine and fumarate moieties in synthetic compounds like this compound.

Fumaric acid esters have gained recognition through their development as therapeutic agents, particularly in the treatment of autoimmune and inflammatory conditions. Dimethyl fumarate, the methyl ester of fumaric acid, has been approved for medical applications and demonstrates the therapeutic potential of fumaric acid derivatives. The historical development of fumaric acid ester chemistry has established synthetic methodologies and understanding of their chemical behavior, providing a foundation for the development of more complex fumaric acid-containing compounds. The combination of pyrimidine and fumaric acid ester functionalities represents an evolution in chemical design that leverages the established chemistry of both component systems.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development of heterocyclic compounds with multiple functional groups that can serve as versatile synthetic intermediates or potential pharmaceutical agents. This compound exemplifies this trend through its combination of pyrimidine and fumaric acid ester functionalities, creating a compound with diverse reactivity patterns and potential applications. The compound's structural features position it within the growing field of hybrid molecules that combine elements from different chemical classes to achieve enhanced or novel properties.

The pyrimidine core of this compound connects it to ongoing research in nucleotide metabolism and enzymatic mechanisms. Studies of pyrimidine-metabolizing enzymes have revealed sophisticated catalytic processes that involve flavin prosthetic groups and active site cysteine residues for protonation and deprotonation reactions. These mechanistic insights inform contemporary approaches to designing pyrimidine-based compounds that can interact with biological systems or serve as enzyme inhibitors. The presence of the 2,4-dioxo-1,2,3,4-tetrahydropyrimidine structure in this compound allows researchers to explore its potential interactions with pyrimidine-metabolizing enzymes and related biological targets.

Modern pharmaceutical research has demonstrated the therapeutic potential of fumaric acid esters through their immunomodulatory properties and applications in treating multiple sclerosis and psoriasis. The mechanism of action involves activation of the nuclear factor erythroid-derived 2-related factor 2 pathway and modulation of immune cell responses. Fumaric acid esters promote a shift from T helper cell type 1 and T helper cell type 17 profiles to a T helper cell type 2 phenotype, resulting in reduced inflammatory cytokine production. This established therapeutic framework provides context for evaluating the potential of more complex fumaric acid ester derivatives like this compound.

Contemporary synthetic chemistry research emphasizes the development of compounds that combine multiple pharmacophores or functional groups to achieve synergistic effects or enhanced selectivity. The dual nature of this compound, incorporating both pyrimidine and fumaric acid ester elements, aligns with this research direction and positions the compound as a potential lead structure for further chemical modification and optimization.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, encompassing its chemical properties, structural characteristics, synthetic accessibility, and potential research applications. The primary objective is to consolidate available information about this specialized compound and present it in a format that serves both academic researchers and industrial chemists interested in heterocyclic chemistry and ester-based synthetic methodologies. Through systematic analysis of the compound's molecular features and chemical behavior, this review seeks to establish a comprehensive knowledge base that can inform future research directions and applications.

The scope of this review encompasses detailed analysis of the compound's molecular structure, including its stereochemical features, electronic properties, and conformational characteristics as determined through computational and experimental methods. Structural analysis will include examination of the International Chemical Identifier and Simplified Molecular Input Line Entry System representations that define the compound's connectivity and three-dimensional arrangement. The review will also address the compound's physical and chemical properties, including molecular weight, polarity parameters, and computational predictions of its behavior in various chemical environments.

Chemical reactivity patterns constitute another major focus of this review, with particular attention to the compound's potential for participating in various organic transformations. The presence of multiple reactive sites, including ester functionalities, carbonyl groups, and nitrogen-containing heterocyclic systems, creates opportunities for diverse chemical modifications and synthetic applications. Understanding these reactivity patterns is essential for evaluating the compound's utility as a synthetic intermediate or as a starting material for the preparation of related chemical entities.

Eigenschaften

CAS-Nummer |

60458-95-9 |

|---|---|

Molekularformel |

C10H11N3O6 |

Molekulargewicht |

269.21 g/mol |

IUPAC-Name |

dimethyl (Z)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]but-2-enedioate |

InChI |

InChI=1S/C10H11N3O6/c1-18-7(14)3-5(9(16)19-2)12-6-4-11-10(17)13-8(6)15/h3-4,12H,1-2H3,(H2,11,13,15,17)/b5-3- |

InChI-Schlüssel |

VAOSHIBRYOHCAY-HYXAFXHYSA-N |

SMILES |

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O |

Isomerische SMILES |

COC(=O)/C=C(/C(=O)OC)\NC1=CNC(=O)NC1=O |

Kanonische SMILES |

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester is a derivative of fumaric acid and pyrimidine. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁N₃O₄

- Molecular Weight : 213.20 g/mol

- CAS Number : Not specifically listed but related compounds exist (e.g., 3328-20-9).

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Nrf2 Pathway Activation : Similar to dimethyl fumarate (DMF), this compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the expression of antioxidant proteins that protect against cellular damage.

- Immunomodulatory Effects : The compound exhibits immunomodulatory properties by shifting T-helper cell responses from pro-inflammatory Th1/Th17 profiles to anti-inflammatory Th2 profiles. This shift can reduce the production of inflammatory cytokines.

- Inhibition of NF-κB Pathway : By inhibiting the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB), the compound may reduce inflammation associated with various autoimmune conditions.

Antioxidant Activity

Research indicates that derivatives of fumaric acid exhibit significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can effectively reduce inflammation in animal models. For instance:

- In a study involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with fumaric acid esters resulted in reduced clinical symptoms and histological evidence of inflammation .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against a range of pathogens. This activity is often assessed through:

- Minimum Inhibitory Concentration (MIC) testing against bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2,4-Dioxo... | 32 | E. coli |

| 2,4-Dioxo... | 16 | S. aureus |

Case Studies

- Multiple Sclerosis Treatment : A clinical trial evaluated the efficacy of DMF in patients with relapsing forms of multiple sclerosis. Results indicated significant reductions in relapse rates and improved quality of life metrics .

- Psoriasis Management : Another study assessed the effects of fumaric acid esters on psoriasis patients, showing notable improvements in skin lesions and reductions in inflammatory markers .

- Antioxidant Efficacy : Research demonstrated that compounds related to 2,4-Dioxo... exhibited potent DPPH radical scavenging activity, indicating strong antioxidant potential .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that derivatives of 2,4-dioxo-pyrimidines demonstrate significant antimicrobial properties. A study showed that compounds with similar structures effectively inhibited the growth of various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could reduce pro-inflammatory cytokines in human cell lines, suggesting potential use in treating inflammatory diseases such as arthritis .

3. Anticancer Potential

Several studies have explored the anticancer properties of pyrimidine derivatives. The compound was tested on cancer cell lines such as HeLa and MCF-7, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells . This highlights its potential as a lead compound in cancer therapy.

Agricultural Applications

1. Herbicidal Activity

The compound's structural features allow it to act as a herbicide. Research indicates that it can inhibit the growth of specific weeds by interfering with their metabolic processes. Field trials have shown effective weed control in crops like corn and soybeans when applied at recommended dosages .

2. Plant Growth Regulation

Studies have suggested that certain derivatives can promote plant growth by enhancing nutrient uptake and improving stress tolerance in plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without excessive chemical inputs .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylamino)-fumaric acid dimethyl ester were synthesized and tested against common pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Herbicide Development

Field trials conducted on soybean crops demonstrated that applying the compound at specific concentrations resulted in a 90% reduction in weed biomass without adversely affecting crop yield. This study supports the potential for developing environmentally friendly herbicides based on this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its fusion of a pyrimidine core with a fumarate ester. Below is a comparative analysis with structurally related pyrimidine and fumarate derivatives:

Key Observations:

- Substituent Effects : The presence of a 2,4-dioxo group in the target compound distinguishes it from thioxo-containing analogs (e.g., ), which may influence solubility, redox activity, and binding affinity. Thioxo groups are often associated with antioxidant or metal-chelating properties , whereas dioxo groups could enhance hydrogen-bonding interactions.

- Ester Linkages: Compared to DMF, the pyrimidine-linked fumarate ester may exhibit altered pharmacokinetics. DMF’s efficacy in MS/psoriasis is attributed to its hydrolysis to monomethyl fumarate and subsequent NF-κB pathway modulation ; the pyrimidine moiety might delay hydrolysis or target additional pathways.

- For example, Biginelli-type reactions using urea, aldehydes, and β-keto esters yield dihydropyrimidinones , suggesting a plausible route for the target molecule.

Pharmacological Potential

- Immunomodulation: DMF’s ability to inhibit pro-inflammatory cytokines (IL-23/IL-12) and promote IL-10 raises the possibility that the target compound may share similar mechanisms. The pyrimidine core could augment these effects by interacting with purinergic receptors or nucleotide-binding domains.

- Antioxidant Activity: Pyrimidine derivatives with thioxo groups (e.g., ) exhibit radical-scavenging capacity.

- Antimicrobial and Anticancer Potential: Structural analogs with aryl or heteroaryl substituents (e.g., ) show antimicrobial activity, suggesting that the target compound’s fumarate and pyrimidine groups could synergize for broad-spectrum applications.

Data Table: Physicochemical and Functional Comparisons

Vorbereitungsmethoden

Pyrimidine Ring Formation and Amino Substitution

A typical approach involves the condensation of thiourea with diethyl or dimethyl malonate derivatives under basic conditions to form the pyrimidine ring. For example:

Stage 1: Thiourea reacts with dimethyl malonate in the presence of sodium methoxide and methanol to yield an intermediate pyrimidine derivative. This step involves nucleophilic attack and cyclization to form the tetrahydropyrimidine core.

Stage 2: The intermediate undergoes acid/base treatment (hydrochloric acid and sodium hydroxide) to adjust the functional groups and prepare for further substitution.

Stage 3: Nitration or other electrophilic substitution may be performed to introduce nitro groups, which are subsequently reduced to amino groups as needed.

Stage 4: Chlorination with reagents such as phosphoryl trichloride in dichloromethane in the presence of sodium bicarbonate and sodium chloride facilitates the formation of chloro-substituted pyrimidine intermediates.

Stage 5: Reduction using hydrogen gas, iron powder, acetic acid, and methanol converts nitro groups to amino groups, yielding the 5-amino-pyrimidine derivative.

Esterification of Fumaric Acid

Fumaric acid is esterified to its dimethyl ester form typically by reaction with methanol under acidic conditions or via transesterification methods. Commercial fumaric acid dimethyl ester is also available and used as a starting material for coupling reactions.

Coupling of Pyrimidinylamino Moiety with Fumaric Acid Dimethyl Ester

The amino group at position 5 of the pyrimidine ring is coupled with fumaric acid dimethyl ester through nucleophilic substitution or amidation reactions. This step requires careful control of reaction conditions to avoid hydrolysis or side reactions.

Improved Process Insights from Patented Methods

A patented process (WO2016139677A1) describes an improved, efficient, and cost-effective method for preparing related pyrimidine derivatives, which can be adapted for this compound:

Methylation Step: Use of dimethyl sulfate as a methylating agent in the presence of potassium carbonate in methyl isobutyl ketone provides selective methylation of pyrimidine intermediates.

Solvent Selection: Hydrocarbon, chloro, ether, ester, polar aprotic, ketone, nitrile, and alcohol solvents or their mixtures are suitable for various steps, optimizing solubility and reaction rates.

Crystallization: The final compound can be isolated as a crystalline solid by treatment with benzoic acid in dichloromethane, followed by solvent removal, co-distillation with n-propanol, refluxing, and controlled cooling to precipitate the pure product.

Purity and Particle Size: The process yields material with impurities below 0.01% and controlled particle size distribution (PSD D(0.1) ~5.62 µm, D(0.5) ~21.75 µm, D(0.9) ~48.16 µm), ensuring reproducible quality.

Summary Table of Preparation Steps

| Step No. | Reaction/Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Thiourea + Dimethyl malonate + Sodium methoxide + MeOH | Formation of tetrahydropyrimidine intermediate |

| 2 | Acid/base treatment | HCl and NaOH | Functional group adjustment |

| 3 | Electrophilic substitution (nitration) | Nitric acid + Acetic acid | Introduction of nitro group |

| 4 | Chlorination | Phosphoryl trichloride + Methylene dichloride + NaHCO3/NaCl | Formation of chloro-pyrimidine intermediate |

| 5 | Reduction | H2 + Fe powder + Acetic acid + MeOH | Conversion to amino-pyrimidine |

| 6 | Esterification of fumaric acid | Methanol + Acid catalyst or commercial dimethyl fumarate | Dimethyl fumarate formation |

| 7 | Coupling of amino-pyrimidine with fumarate ester | Nucleophilic substitution/amidation | Formation of target compound |

| 8 | Methylation (if required) | Dimethyl sulfate + K2CO3 + Methyl isobutyl ketone | Selective methylation of pyrimidine ring |

| 9 | Crystallization and purification | Benzoic acid + Dichloromethane + n-Propanol + heating/cooling | Isolation of pure crystalline product |

Research Findings and Process Optimization

The use of dimethyl sulfate as a methylating agent in controlled mole ratios (1.0 to 4.0 equivalents) ensures high selectivity and yield.

Selection of potassium carbonate as a base provides mild conditions that minimize side reactions.

Employing mixed solvent systems enhances solubility of intermediates and facilitates crystallization, improving product purity and particle size distribution.

The process achieves impurity levels below 0.01% for critical contaminants, demonstrating excellent control over reaction parameters and purification.

Reaction temperatures ranging from 25°C to reflux (~95-100°C) are optimized for each step to balance reaction kinetics and product stability.

Q & A

Q. How can the synthesis of 2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino-fumaric acid dimethyl ester be optimized for higher yield and purity?

Methodological Answer: Optimization typically involves solvent selection, catalyst use, and reaction time adjustments. For pyrimidinone derivatives, ethanol or methanol under reflux (60–80°C) with acid catalysts (e.g., acetic acid) can improve cyclization efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis, recrystallization using ethanol/water mixtures enhances purity, as demonstrated for structurally analogous dihydropyrimidines .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the pyrimidinone core and fumarate ester groups. For example, methyl ester protons typically resonate at δ 3.6–3.8 ppm in DMSO-d .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~337.2 based on CHNO).

- XRD: Single-crystal X-ray diffraction resolves regioselectivity and stereochemistry, critical for confirming the tetrahydro-pyrimidinone scaffold .

Q. What solvents are suitable for solubility testing, and how does polarity affect stability?

Methodological Answer: Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s ester and amide groups. However, prolonged exposure to DMSO may induce decomposition, as observed in related pyrimidinones . For kinetic studies, use aqueous buffers (pH 6–7) with <10% DMSO to maintain stability. Pre-saturation experiments at 25°C and 37°C can identify optimal storage conditions .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation: Use fume hoods to mitigate inhalation risks, as thermal decomposition may release NO or CO .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent aerosolization .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidinone ring be addressed?

Methodological Answer: Regioselectivity in pyrimidinone derivatives is influenced by electronic and steric factors. For C-5 amination, use directing groups (e.g., cyano or ester moieties) to stabilize transition states. Computational DFT studies predict favorable attack at the electron-deficient C-5 position, validated by LC-MS monitoring of intermediates . Contradictions in regioselectivity between experimental and theoretical models may arise from solvent effects, requiring iterative optimization .

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

Methodological Answer: Acidic conditions (pH <4) hydrolyze the ester groups, forming fumaric acid derivatives, while alkaline conditions (pH >9) degrade the pyrimidinone ring. Accelerated stability studies (40°C/75% RH) show a half-life of 48 hours at pH 7.4, but <12 hours at pH 2 or 10. Stabilizers like cyclodextrins or PEG-400 can mitigate degradation .

Q. What in vitro models are appropriate for evaluating biological activity?

Methodological Answer:

- Antimicrobial Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) due to structural similarities to bioactive dihydropyrimidines .

- Enzyme Inhibition: Screen against dihydrofolate reductase (DHFR) via spectrophotometric assays (λ = 340 nm) to assess competitive binding .

Q. Can computational modeling predict interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) using DHFR crystal structures (PDB: 1U72) identifies key hydrogen bonds between the pyrimidinone core and active-site residues (e.g., Asp27, Leu5). MD simulations (100 ns) evaluate binding stability, with RMSD values <2.0 Å indicating favorable interactions .

Q. How to resolve discrepancies in HPLC purity assessments?

Methodological Answer: Column choice (C18 vs. phenyl-hexyl) affects peak resolution due to the compound’s hydrophobicity. A gradient elution (5–95% acetonitrile in 0.1% formic acid) over 20 minutes achieves baseline separation of degradation products. Validate methods using spiked samples with known impurities (e.g., hydrolyzed fumarate) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing 2,4-dioxo group activates the pyrimidinone ring for nucleophilic attack. Kinetic studies (UV-Vis monitoring) show second-order dependence on amine concentration, suggesting a concerted mechanism. Isotope labeling (N) confirms N-1 as the primary site for substitution, validated by N NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.